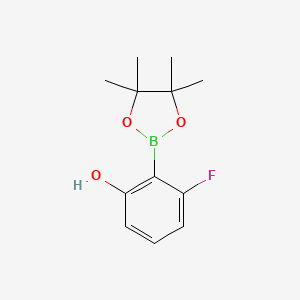

2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNDNRWVVOKEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534369-41-9 | |

| Record name | 2-fluoro-6-hydroxybenzeneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-hydroxybenzeneboronic Acid Pinacol Ester

This in-depth guide provides a detailed protocol and scientific rationale for the synthesis of 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a modern and efficient iridium-catalyzed ortho-C-H borylation of 2-fluorophenol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a deep dive into the causality behind the experimental choices.

Introduction: The Significance of Fluorinated Hydroxyphenylboronic Esters

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Specifically, this compound serves as a key intermediate for the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a reactive boronic ester and a phenolic hydroxyl group, allows for sequential and diverse functionalization, making it a highly sought-after component in the synthesis of novel therapeutic agents.

The Synthetic Strategy: Iridium-Catalyzed C-H Borylation

The selective introduction of a boryl group onto an aromatic ring is a powerful transformation in organic synthesis. Among the various methods, iridium-catalyzed C-H borylation has emerged as a particularly effective and atom-economical approach. This method allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

For the synthesis of this compound, the most logical and efficient strategy is the direct ortho-borylation of 2-fluorophenol. The hydroxyl group, after an initial reaction with the boron reagent, can act as a directing group, favoring the introduction of the boryl group at the adjacent, sterically accessible C-H bond.

Mechanistic Insights

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle with Ir(III) and Ir(V) intermediates.[1][2][3] The active catalyst, typically an iridium(III)-tris(boryl) complex, is generated in situ from an iridium(I) precatalyst, a ligand, and the boron source, bis(pinacolato)diboron (B₂pin₂). The key steps are:

-

Oxidative Addition: The Ir(III) catalyst undergoes oxidative addition to an aromatic C-H bond of the substrate, forming an Ir(V)-hydrido-aryl intermediate.

-

Reductive Elimination: This intermediate then undergoes reductive elimination to form the C-B bond and release the arylboronic ester product.

-

Catalyst Regeneration: The iridium-hydride species reacts with the boron reagent to regenerate the active Ir(III)-tris(boryl) catalyst, completing the cycle.

The regioselectivity of the borylation is influenced by both steric and electronic factors.[4] In the case of phenols, an electrostatic interaction between the in situ formed boronate ester of the phenol (ArO-Bpin) and the iridium catalyst complex is thought to favor ortho-borylation.[5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and high yield. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| 2-Fluorophenol | >98% | Commercially Available | Should be stored under an inert atmosphere. |

| Bis(pinacolato)diboron (B₂pin₂) | >99% | Commercially Available | Solid, handle in an inert atmosphere.[7][8][9][10][11] |

| [Ir(COD)OMe]₂ (precatalyst) | >98% | Commercially Available | Air and moisture sensitive. |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand) | >99% | Commercially Available | |

| Cyclohexane (solvent) | Anhydrous | Commercially Available | Should be degassed prior to use. |

| Boric acid | Reagent Grade | Commercially Available | For preparation of treated silica gel. |

| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Catalyst Premixing: In a glovebox or under a stream of argon, add [Ir(COD)OMe]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: To the same flask, add bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents) and 2-fluorophenol (1.0 equivalent).

-

Solvent Addition: Add anhydrous, degassed cyclohexane to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-fluorophenol).

-

Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the iridium catalyst.

-

Rinse the pad with a small amount of cyclohexane or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purification of arylboronic esters on standard silica gel can be challenging due to decomposition.[12][13] It is highly recommended to use silica gel treated with boric acid.[13]

-

Preparation of Boric Acid-Treated Silica Gel: Prepare a slurry of silica gel in a saturated aqueous solution of boric acid. Remove the water under reduced pressure and dry the silica gel in an oven at 110 °C for several hours.

-

Pack a column with the boric acid-treated silica gel and elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence of the aromatic, pinacol, and hydroxyl protons.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

¹¹B NMR: To confirm the presence of the boronic ester.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety and Handling Precautions

-

Iridium Catalysts: Iridium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Bis(pinacolato)diboron (B₂pin₂): This reagent is an irritant.[7][8][9][10][11] Avoid inhalation of dust and contact with skin and eyes.[7][8][9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9][10][11]

-

2-Fluorophenol: This compound is toxic and corrosive. Handle with appropriate PPE in a fume hood.

-

Solvents: Cyclohexane is flammable. Keep away from ignition sources.

Conclusion

The iridium-catalyzed C-H borylation of 2-fluorophenol is a robust and efficient method for the synthesis of this compound. This guide provides a comprehensive and technically sound protocol, grounded in established mechanistic principles. By understanding the rationale behind each step, from catalyst selection to purification techniques, researchers can confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and development.

References

- 1. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. aksci.com [aksci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. capotchem.com [capotchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester

Introduction

2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester, a key organoboron compound, has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features—a phenyl ring substituted with a fluorine atom and a hydroxyl group ortho to a boronic acid pinacol ester—confer a distinct combination of stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, notably as a building block for targeted therapeutics such as Tocatinib.[1]

This guide provides a comprehensive overview of the physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's characteristics to effectively utilize it in their synthetic endeavors. We will delve into its key properties, present standardized protocols for their experimental determination, and discuss the underlying chemical principles that govern its behavior.

Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound is presented below. The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxyl group in proximity to the boronic ester moiety significantly influences its electronic properties and reactivity.

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BFO₃ | [2][3] |

| Molecular Weight | 238.07 g/mol | [1][2][4] |

| CAS Number | 1534369-41-9 | [2][3][4] |

| IUPAC Name | 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [3][4] |

| Appearance | White to off-white solid (Typical for similar compounds) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) | N/A |

| pKa (Phenolic OH) | Estimated to be lower than phenol (9.9) due to the ortho-fluoro substituent | N/A |

Experimental Protocols for Physicochemical Characterization

To empower researchers with the ability to determine the precise properties of this compound, this section provides detailed, self-validating experimental protocols.

Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: Finely powder a small amount of the compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Caption: Workflow for melting point determination.

Solubility Determination (Qualitative)

Causality: Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purifications, and analytical techniques. Boronic acid pinacol esters are generally more soluble in organic solvents than their corresponding boronic acids.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).

-

Sample Preparation: To separate vials, add approximately 10 mg of the compound.

-

Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments, vortexing after each addition.

-

Observation: Observe the dissolution of the solid.

-

Classification: Classify the solubility as:

-

Freely Soluble: Dissolves in < 1 mL.

-

Soluble: Dissolves in 1-3 mL.

-

Sparingly Soluble: Dissolves in 3-10 mL.

-

Insoluble: Does not fully dissolve in > 10 mL.

-

-

Validation: Perform the test at a controlled temperature (e.g., 25 °C) and repeat for confirmation.

pKa Determination of the Phenolic Hydroxyl Group

Causality: The pKa of the phenolic hydroxyl group is a measure of its acidity. The ortho-fluoro substituent is expected to increase the acidity (lower the pKa) compared to phenol due to its electron-withdrawing inductive effect. This property is critical for understanding its reactivity in base-mediated reactions.

Protocol (UV-Vis Spectrophotometric Method):

-

Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

-

Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer solution to maintain a constant total concentration of the compound.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum for each buffered solution.

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the protonated (phenol) and deprotonated (phenolate) forms. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated species.

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will show characteristic signals for the aromatic protons, the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and the singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR: Will reveal the number of unique carbon environments, including the aromatic carbons (with C-F and C-B couplings), and the carbons of the pinacol ester. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

¹¹B NMR: Should exhibit a single resonance characteristic of a tetracoordinate boronate ester.

-

¹⁹F NMR: Will display a singlet for the fluorine atom, with potential coupling to nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C stretching bands for the aromatic ring.

-

A strong B-O stretching absorption.

-

A C-F stretching band.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties governed by the interplay of its ortho-fluoro and hydroxyl substituents with the boronic ester functionality. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its characterization. The presented protocols for determining melting point, solubility, and pKa, along with an overview of its expected spectroscopic features, equip researchers with the necessary tools to confidently handle and utilize this compound in their synthetic and drug discovery programs.

References

- 1. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 2. Synthonix, Inc > 1534369-41-9 | 2-Fluoro-6-hydroxyphenylboronic Acid Pinacol Ester [synthonix.com]

- 3. This compound | C12H16BFO3 | CID 72219403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-6-hydroxyphenylboronic Acid Pinacol Ester | 1534369-41-9 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzeneboronic Acid Pinacol Ester (CAS 1534369-41-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Building Block in Modern Medicinal Chemistry

Welcome to a comprehensive technical examination of 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester, a sophisticated chemical intermediate that has garnered significant attention in the field of drug discovery. With the CAS number 1534369-41-9, this molecule is not merely another reagent; it is a key enabler in the synthesis of complex, biologically active compounds. Its strategic placement of fluoro, hydroxyl, and boronic ester functionalities on a phenyl ring makes it an invaluable partner in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] This guide, intended for the practicing scientist, moves beyond surface-level data to explore the synthesis, reactivity, and practical application of this important building block, with a focus on the underlying chemical principles that govern its utility. It has been identified as a key intermediate in the synthesis of targeted therapies such as Tocatinib and the groundbreaking KRAS G12C inhibitor, Sotorasib, highlighting its relevance in the development of next-generation pharmaceuticals.[2][3]

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white to off-white solid at room temperature, possessing a unique combination of functional groups that dictate its stability and reactivity.

| Property | Value | Source |

| CAS Number | 1534369-41-9 | PubChem[4] |

| Molecular Formula | C₁₂H₁₆BFO₃ | PubChem[4] |

| Molecular Weight | 238.06 g/mol | PubChem[4] |

| IUPAC Name | 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | PubChem[4] |

| Appearance | White to off-white solid | MedchemExpress |

| Purity | Typically ≥97% | Synthonix |

The pinacol ester group serves a critical role, enhancing the compound's stability compared to the corresponding free boronic acid. This protection minimizes premature decomposition pathways, such as protodeboronation, a common challenge with arylboronic acids, particularly under basic aqueous conditions.[5][6] However, it is crucial to recognize that pinacol esters are not immune to hydrolysis and should be handled accordingly.[5]

Synthesis Pathway: A Representative Protocol

While specific, proprietary industrial syntheses may vary, a robust and scalable laboratory preparation can be designed based on established organometallic principles, particularly those outlined in patent literature for analogous hydroxyphenylboronic acids.[7] The most logical approach begins with a suitably protected di-substituted benzene, followed by ortho-metalation and borylation.

Proposed Synthetic Workflow

The following multi-step synthesis is a representative method for preparing the title compound, starting from commercially available 2-bromo-6-fluorophenol.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Protection of the Phenolic Hydroxyl Group The acidic proton of the phenol must be protected to prevent interference with the subsequent organometallic reactions. A methoxymethyl (MOM) ether is a suitable choice.

-

Dissolve 2-bromo-6-fluorophenol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) dropwise.

-

Add chloromethyl methyl ether (MOMCl) (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the MOM-protected intermediate.

Step 2: Borylation via Lithium-Halogen Exchange This crucial step forms the carbon-boron bond.

-

Dissolve the MOM-protected 2-bromo-6-fluorophenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 equiv., 2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting aryllithium species at -78 °C for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.) in one portion via syringe.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection to Yield the Final Product Removal of the MOM protecting group unveils the final product.

-

Dissolve the crude protected boronic ester in a mixture of THF and 2M hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 4-6 hours until TLC analysis indicates complete deprotection.

-

Neutralize the mixture carefully with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Reactivity and Mechanistic Considerations in Suzuki-Miyaura Coupling

The utility of this reagent is defined by its performance in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, while well-established, is influenced significantly by the specific attributes of the coupling partners.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Factors Influencing Reactivity:

-

The Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring. While electron-withdrawing groups can sometimes slow the transmetalation step, the overall effect is catalyst- and substrate-dependent. More importantly, the steric bulk of the ortho-substituent can be a dominant factor, potentially hindering the approach to the palladium center.

-

The Ortho-Hydroxy Substituent: This group presents both a challenge and an opportunity.

-

Challenge: The acidic proton can interfere with basic reagents and potentially facilitate protodeboronation, an undesired side reaction that cleaves the C-B bond.[6] This risk necessitates careful selection of a base; milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides. In some cases, protection of the hydroxyl group may be required if yields are low.

-

Opportunity: The hydroxyl group may participate in a "directing group" effect. It can coordinate to the palladium center, creating a palladacycle intermediate that accelerates the transmetalation step by positioning the boronic ester favorably. This substrate-directed reactivity can be a powerful tool for achieving high efficiency.

-

-

Catalyst and Ligand Selection: For sterically hindered or electronically challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8][9] These ligands promote both the oxidative addition and the reductive elimination steps and are more adept at handling hindered coupling partners.[8][9]

Practical Application: A General Suzuki-Miyaura Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br). Optimization of the base, solvent, and temperature will be necessary for specific substrates.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

-

Solvent Addition: Seal the vessel with a septum. Add anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should create a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Degassing: Purge the reaction mixture with argon for 10-15 minutes to ensure anaerobic conditions, which is critical to prevent catalyst degradation and boronic acid homocoupling.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Safety, Handling, and Storage

Proper handling is paramount for ensuring the reagent's integrity and the safety of the researcher.

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[10] It is sensitive to moisture and air, which can lead to hydrolysis and degradation.[10]

-

Handling: Always handle the solid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations. Boronic acid derivatives should be treated as hazardous waste and not discarded in regular trash or drains.[11]

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of modern synthetic reagents. Its carefully orchestrated functionality provides a direct route to highly substituted biaryl structures that are central to many contemporary pharmaceutical research programs. A thorough understanding of its synthesis, the nuances of its reactivity—particularly the dual role of the ortho-hydroxyl group and the potential for protodeboronation—and the selection of appropriate catalytic systems are essential for leveraging its full potential. As the demand for increasingly complex and specific molecular architectures continues to grow in drug discovery, the importance of well-designed, versatile building blocks like this will only intensify.

References

- 1. youtube.com [youtube.com]

- 2. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 4. This compound | C12H16BFO3 | CID 72219403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 10. Page loading... [guidechem.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide leverages experimental data from the closely related analogue, 2-fluorophenylboronic acid pinacol ester, and provides expert analysis on the expected spectral modifications introduced by the C6-hydroxyl group. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide to spectral acquisition and a detailed framework for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of Fluorinated Hydroxyphenylboronic Esters

This compound belongs to a class of compounds of significant interest in modern synthetic chemistry. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design. The ortho-hydroxy group, in conjunction with the boronic ester, presents a unique chemical handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pinacol ester form of the boronic acid enhances its stability and ease of handling compared to the free boronic acid.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of such molecules before their use in complex synthetic pathways. This guide provides the foundational knowledge for this critical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The interpretation is based on chemical shift (δ), integration, and multiplicity (splitting pattern).

Methodology for ¹H NMR Acquisition: A standard protocol for acquiring a ¹H NMR spectrum would be as follows:

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Data Interpretation:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pinacol Methyl Protons | ~1.35 | Singlet (s) | 12H | A characteristic sharp singlet due to the 12 equivalent protons of the four methyl groups on the pinacol moiety. |

| Aromatic Protons (H3, H4, H5) | 6.7 - 7.5 | Multiplet (m) | 3H | The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The electron-donating hydroxyl group will shift these protons upfield compared to a non-hydroxylated analogue. |

| Hydroxyl Proton | 5.0 - 9.0 | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent and concentration. This peak can be confirmed by a D₂O exchange experiment, where it will disappear. |

Expert Insight: The presence of the C6-hydroxyl group will cause a general upfield shift (to lower ppm values) of the aromatic protons compared to the non-hydroxylated analogue, 2-fluorophenylboronic acid pinacol ester, due to its electron-donating effect.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Data Interpretation:

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pinacol Methyl Carbons | ~25.0 | A single peak for the four equivalent methyl carbons. |

| Pinacol Quaternary Carbons | ~84.0 | The carbons of the pinacol ring attached to oxygen. |

| Aromatic Carbons | 110 - 165 | Six distinct signals are expected. The carbon attached to fluorine (C2) will appear as a doublet with a large coupling constant (¹JCF). The carbon attached to the hydroxyl group (C6) will be shifted downfield. The carbon attached to the boron atom (C1) will often show a broad signal due to quadrupolar relaxation of the boron nucleus. |

¹⁹F and ¹¹B NMR Spectroscopy

-

¹⁹F NMR: This experiment is crucial for confirming the presence of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom on an aromatic ring.

-

¹¹B NMR: This spectrum will show a broad singlet, with a chemical shift typically in the range of +20 to +30 ppm, which is characteristic of a tetracoordinate boronic ester.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Methodology for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Caption: Simplified workflow for ATR-IR spectroscopy.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3400 - 3200 | O-H stretch (hydroxyl) | Broad, Medium-Strong | The broadness is due to hydrogen bonding. This is a key peak confirming the presence of the hydroxyl group. |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |

| ~2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong | From the methyl groups of the pinacol ester. |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~1370 | B-O stretch | Strong | A very characteristic and strong absorption for boronic esters. |

| ~1250 | C-O stretch (phenol) | Strong | |

| ~1140 | C-F stretch | Strong | Confirms the presence of the carbon-fluorine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.

Methodology for Electrospray Ionization Mass Spectrometry (ESI-MS):

Caption: General workflow for ESI-MS analysis.

Data Interpretation:

-

Molecular Formula: C₁₂H₁₆BFO₃

-

Exact Mass: 238.1177

-

Expected Ionization: In positive ion mode, the most likely observed ion would be the protonated molecule, [M+H]⁺, at m/z 238.1177 + 1.0078 = 239.1255. Adducts with sodium, [M+Na]⁺ (m/z 261.1075), or potassium, [M+K]⁺ (m/z 277.0814), are also commonly observed.

-

Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (~20%) and ¹¹B (~80%), will result in a characteristic isotopic pattern for the molecular ion peak and its fragments.

Conclusion: A Self-Validating Approach to Characterization

The combination of NMR, IR, and MS provides a self-validating system for the characterization of this compound. Each technique offers complementary information that, when taken together, allows for an unambiguous confirmation of the molecule's structure and purity. While experimental data for this specific molecule is not widely published, the principles of spectroscopic interpretation, supported by data from close analogues, provide a robust framework for its analysis. This guide serves as a foundational resource for any scientist working with this important class of synthetic building blocks.

Stability and storage conditions for 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key building block in modern synthetic chemistry, valued for its role in constructing complex molecular architectures, notably as an intermediate for pharmaceuticals like Tocatinib[1]. As with many organoboron reagents, its utility is directly linked to its stability and purity. This guide provides a comprehensive overview of the chemical stability of this reagent, detailing the intrinsic advantages conferred by the pinacol ester group, the primary degradation pathways, and the causal factors behind them. We present field-proven protocols for optimal storage and handling designed to preserve the compound's integrity from procurement to reaction. Furthermore, this document outlines a systematic experimental approach for stability assessment, ensuring researchers can validate and maintain the quality of this critical intermediate in their discovery and development workflows.

The Intrinsic Stability of Boronic Acid Pinacol Esters

Organoboronic acids are foundational reagents in organic synthesis, particularly for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[2][3][4]. However, free boronic acids can be prone to dehydration to form cyclic boroxine anhydrides and may exhibit limited shelf-life or instability under certain conditions[5]. To circumvent these issues, they are often converted to more robust boronate esters[3][4].

The pinacol ester is the most common and popular protecting group for boronic acids for several key reasons[5]:

-

Steric Shielding : The bulky pinacol group sterically protects the boron atom. This shielding significantly reduces the boron's Lewis acidity and its susceptibility to attack by water or other nucleophiles, rendering the molecule more stable towards ambient moisture and air compared to the free boronic acid[2][5].

-

Enhanced Handling : This increased stability translates to practical benefits, including a longer shelf life and the ability to purify the compound using standard techniques like silica gel chromatography[2][5].

-

Moderate Reactivity : While stable for storage and handling, the pinacol ester is sufficiently reactive to participate directly in cross-coupling reactions under appropriate catalytic conditions, often obviating the need for a separate deprotection step[5][6].

Key Factors Influencing Stability and Degradation Pathways

Despite their inherent stability, pinacol esters, including this compound, are not indefinitely stable. Their degradation is primarily influenced by environmental factors that facilitate two main chemical processes: hydrolysis and oxidation.

Hydrolytic Cleavage

The formation of a pinacol ester from a boronic acid is a reversible reaction[7]. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze back to the parent 2-Fluoro-6-hydroxybenzeneboronic acid and pinacol.

-

Mechanism : The reaction is initiated by the nucleophilic attack of water on the electron-deficient boron atom. This process can be catalyzed by acid (protonating an ester oxygen) or base (forming a more nucleophilic hydroxide ion and a tetrahedral boronate intermediate), which is generally more stable[8][9].

-

Causality : The rate of hydrolysis is influenced by the electronic properties of the aryl ring and the steric environment. While the pinacol group provides significant steric hindrance, prolonged exposure to moisture, especially at non-neutral pH, will shift the equilibrium toward the free boronic acid, compromising the sample's purity and potentially impacting reaction stoichiometry and yield[10].

Oxidative Degradation

The carbon-boron bond in organoboronic esters is susceptible to cleavage by strong oxidizing agents[11]. This is a critical consideration, as inadvertent exposure to oxidants can lead to complete decomposition of the starting material.

-

Mechanism : Oxidative cleavage, for instance by peroxides, can replace the boronate group with a hydroxyl group[12]. In the case of this compound, this would result in the formation of 3-fluorocatechol.

-

Causality : This degradation pathway is particularly relevant in drug development settings where reaction mixtures may contain various reagents or be exposed to air for extended periods. The presence of reactive oxygen species (ROS) can initiate this decomposition[11].

Environmental Accelerants

-

Temperature : Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation. Therefore, storing the compound at cool or refrigerated temperatures is a primary strategy to minimize degradation over time[1][13].

-

Light : Certain boronic esters exhibit photosensitivity[14]. High-energy photons can provide the activation energy for degradation reactions. While specific data for this compound is limited, protection from light is a prudent precautionary measure.

-

Atmosphere : Given the sensitivity to moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent both hydrolysis and oxidation, especially for long-term storage[15].

The logical relationship between these factors is illustrated below.

Caption: Relationship between environmental factors and degradation pathways.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the integrity of this compound.

Long-Term Storage (Months to Years)

The primary objective of long-term storage is to minimize exposure to all environmental accelerants.

-

Temperature : Store in a refrigerator (2-8 °C)[13]. Do not store in a freezer unless the compound is known to be stable to freeze-thaw cycles, as this can introduce moisture through condensation.

-

Atmosphere : The container should be flushed with an inert gas like argon or nitrogen before sealing[15]. This displaces both moisture and oxygen.

-

Container : Use a tightly sealed, opaque container to protect from light and air. Amber glass vials with PTFE-lined caps are ideal.

-

Location : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases[15][16].

Short-Term Handling (Lab Bench Use)

During experimental use, the goal is to minimize exposure while the material is being handled.

-

Inert Atmosphere : If possible, handle the solid in a glovebox. If a glovebox is not available, weigh and dispense the material quickly, minimizing its time open to the atmosphere.

-

Avoid Contamination : Use clean, dry spatulas and glassware. Never return unused material to the original stock bottle.

-

Container Management : After dispensing, re-flush the container with inert gas before tightly resealing and returning it to cold storage promptly.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[15][17][18].

Experimental Workflow for Stability Assessment

To ensure the quality of the reagent, particularly for sensitive applications in drug development, a stability study is often warranted. This involves subjecting the compound to controlled stress conditions and quantifying its purity over time.

Protocol: Accelerated Stability Study

-

Sample Preparation : Aliquot the this compound into several vials for each test condition.

-

Initial Analysis (T=0) : Analyze a baseline sample using a validated analytical method (e.g., RP-HPLC) to determine initial purity.

-

Stress Conditions : Store the vials under various conditions:

-

Elevated Temperature : 40 °C in a calibrated oven.

-

High Humidity : 25 °C / 75% Relative Humidity (RH) in a stability chamber.

-

Photostability : In a photostability chamber according to ICH Q1B guidelines.

-

Control : The recommended storage condition (e.g., 5 °C, protected from light and moisture).

-

-

Time Points : Pull samples for analysis at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

-

Analysis : Quantify the parent compound and any major degradants (e.g., the hydrolyzed boronic acid) using RP-HPLC. The use of a column with low silanol activity (e.g., Waters XTerra MS C18) and a mobile phase without a pH modifier can minimize on-column hydrolysis during analysis[10].

-

Data Evaluation : Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

The workflow for this experimental assessment is visualized below.

Caption: Experimental workflow for a typical stability assessment study.

Representative Stability Data

The following table summarizes hypothetical data from such a study, illustrating the expected impact of different storage conditions.

| Storage Condition | Time Point | Purity (%) | Major Degradant (Hydrolyzed BA, %) |

| Control (5°C, Inert) | T=0 | 99.5 | <0.1 |

| 8 Weeks | 99.4 | 0.1 | |

| Ambient (25°C, Air) | T=0 | 99.5 | <0.1 |

| 8 Weeks | 97.1 | 2.3 | |

| Accelerated (40°C, Air) | T=0 | 99.5 | <0.1 |

| 8 Weeks | 92.5 | 6.8 | |

| Humidity (25°C/75% RH) | T=0 | 99.5 | <0.1 |

| 8 Weeks | 90.2 | 9.1 |

This data is illustrative and serves as an example of potential outcomes.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. While the pinacol ester group provides substantial protection against degradation compared to the free boronic acid, the compound remains susceptible to hydrolysis and oxidation, processes that are accelerated by moisture, heat, light, and air. By understanding these underlying mechanisms and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and purity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

- 1. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Fluoro-6-hydroxyphenylboronic Acid Pinacol Ester | 1534369-41-9 [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. static.cymitquimica.com [static.cymitquimica.com]

Commercial suppliers of 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester for Researchers and Drug Development Professionals

Introduction: A Key Building Block in Modern Synthesis

This compound, identified by CAS number 1534369-41-9, is a highly functionalized arylboronate that has become an invaluable tool for medicinal chemists and drug development professionals.[1] Its strategic substitution pattern—a fluorine atom and a hydroxyl group ortho to the boronic ester—provides unique electronic and steric properties, making it a versatile building block for creating complex molecular architectures. Boronic acids and their pinacol esters are fundamental reagents in organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[2] The pinacol ester, in particular, offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store while still participating readily in key chemical transformations.[3]

The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction's reliability and broad functional group tolerance have cemented its status as one of the most widely used transformations in the synthesis of pharmaceuticals and advanced materials.[5][6] This guide provides a comprehensive overview of commercial suppliers, technical properties, handling protocols, and quality control methodologies for this compound, designed to empower researchers in its effective application.

Commercial Availability and Supplier Evaluation

Sourcing high-quality starting materials is a critical first step for any synthetic campaign. The purity and consistency of this compound directly impact reaction yields, impurity profiles, and the reproducibility of results. Several reputable chemical suppliers offer this reagent, and the choice often depends on the required scale, purity specifications, and budget.

Table 1: Comparison of Commercial Suppliers

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Sigma-Aldrich (Merck) | 2-Fluoro-6-hydroxyphenylboronic Acid Pinacol Ester | 1534369-41-9 | C₁₂H₁₆BFO₃ | 238.06 g/mol | Offered through their Synthonix Corporation catalog. |

| Viwit Pharmaceuticals | This compound | 1534369-41-9 | C₁₂H₁₆BFO₃ | 238.06 g/mol | Marketed as an intermediate for Tocatinib; available in bulk.[7][8] |

| AOBChem | 2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester | N/A | N/A | N/A | Note: This is a structurally related but different compound. Researchers should verify substitution.[9] |

| Fluorochem | 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester | 2121512-89-6 | C₁₂H₁₅BClFO₃ | 272.51 g/mol | Note: This is a structurally related but different compound. Researchers should verify substitution.[10] |

| Apex science | 2-Fluoro-6-hydroxyphenylboronic acid Pinacol Ester | 1534369-41-9 | C₁₂H₁₆BFO₃ | 238.06 g/mol | Marketed for research and development purposes.[11] |

Note: The table includes structurally similar compounds found during the search to highlight the importance of verifying the exact chemical structure and CAS number when ordering.

Chemical Properties, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity of boronic esters. These compounds, while more stable than their corresponding boronic acids, are susceptible to hydrolysis.

Key Properties:

-

Molecular Formula: C₁₂H₁₆BFO₃[1]

-

Molecular Weight: 238.06 g/mol [1]

-

Appearance: Typically an off-white to white solid.

Safe Handling and Storage Protocols:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][13] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., Argon or Nitrogen) are recommended to prevent hydrolysis and oxidation.[12][14]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12][13] Wear appropriate Personal Protective Equipment (PPE), including impermeable gloves, safety glasses, and a lab coat.[12][15] Avoid direct contact with skin and eyes.[14] In case of contact, rinse the affected area immediately with plenty of water.[14]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of moisture.

Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. The following protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization may be necessary depending on the specific coupling partner.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).

-

-

Inert Atmosphere:

-

Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) active catalyst.

-

-

Solvent Addition:

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[17]

-

Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl product.

-

Causality Behind Choices:

-

Excess Boronic Ester: Using a slight excess of the boronic ester helps drive the reaction to completion, especially if the ester is prone to minor decomposition or hydrolysis.

-

Palladium Catalyst & Ligand: The choice of catalyst and ligand is critical. Catalysts like Pd(dppf)Cl₂ are effective for a range of substrates.[16] Bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[17]

-

Base and Water: The base is essential for the transmetalation step in the catalytic cycle.[4] The presence of water can often accelerate the reaction, though it also increases the risk of hydrolyzing the boronic ester.[16]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Quality Control: Ensuring Reagent Purity

The most significant analytical challenge for boronic pinacol esters is their susceptibility to hydrolysis, which converts them into the corresponding boronic acids.[18][19] The presence of this boronic acid impurity can complicate stoichiometry and affect reaction outcomes. Therefore, robust analytical methods are required to assess purity accurately.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purity analysis. However, standard conditions can exacerbate the problem by causing on-column hydrolysis, leading to inaccurate purity readings.[20][21]

Optimized RP-HPLC Protocol for Purity Analysis:

This protocol is adapted from studies focused on minimizing on-column hydrolysis of sensitive boronic esters.[21][22]

-

Sample Preparation:

-

HPLC Conditions:

-

Column: Use a column with low silanol activity. A Waters XTerra MS C18 column has been shown to be effective at minimizing on-column hydrolysis.[21]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Modifier: Crucially, avoid acidic modifiers like formic acid or TFA, as these significantly accelerate hydrolysis.[21][22] Run the separation with no pH modifier. In some challenging cases, highly basic mobile phases (pH > 12) have been used to stabilize reactive boronate esters, but this requires a pH-stable column.[18][19]

-

Gradient: A typical gradient might be 10-95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Maintain at ambient temperature. Elevated temperatures can slightly increase the rate of hydrolysis.[21]

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm).

-

-

Data Analysis:

-

The pinacol ester will be the major, less polar peak with a longer retention time. The corresponding boronic acid, if present, will appear as a more polar, earlier-eluting peak.

-

Calculate purity based on the relative peak areas.

-

Caption: Analytical workflow for assessing the purity of boronic pinacol esters.

Conclusion

This compound is a powerful and versatile reagent for modern organic synthesis, particularly in the construction of novel pharmaceutical candidates. Its successful application hinges on sourcing high-purity material from reliable suppliers, employing rigorous handling and storage procedures to prevent degradation, and utilizing optimized reaction protocols. Furthermore, an understanding of the specific analytical challenges, namely the potential for hydrolysis, and the implementation of appropriate quality control methods are essential for achieving reproducible and reliable scientific outcomes. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

- 1. This compound | C12H16BFO3 | CID 72219403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 8. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 9. aobchem.com [aobchem.com]

- 10. 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester [cymitquimica.com]

- 11. 연구용시약 아펙스 [apextraders.co.kr]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 21. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzeneboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Functionalized Boronic Esters in Modern Synthesis

In the landscape of contemporary drug discovery and development, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast toolkit available to the medicinal chemist, arylboronic acids and their pinacol esters stand out as exceptionally versatile building blocks, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide focuses on a particularly valuable, yet nuanced reagent: 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester. Its strategic substitution pattern—a fluorine and a hydroxyl group ortho to the boronic ester—imparts unique chemical properties and reactivity that can be leveraged to overcome synthetic challenges and unlock novel chemical space. This document serves as a comprehensive technical resource, providing in-depth insights into its molecular structure, synthesis, and application, grounded in established scientific principles and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a crystalline solid at room temperature. The pinacol ester group provides enhanced stability and solubility in organic solvents compared to the corresponding free boronic acid, facilitating its handling, purification, and use in a wide range of reaction conditions.

The molecular formula is C₁₂H₁₆BFO₃, and its molecular weight is approximately 238.06 g/mol .[1][2] The strategic placement of the fluoro and hydroxyl groups ortho to the carbon-boron bond significantly influences the electronic and steric properties of the molecule, which in turn affects its reactivity in cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the aryl group, while the hydroxyl group can participate in hydrogen bonding and potentially coordinate with the metal catalyst, influencing the regioselectivity and efficiency of the coupling process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BFO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 238.06 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | --INVALID-LINK--[1] |

| CAS Number | 1534369-41-9 | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar compounds |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Inferred from use in organic synthesis |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and the methyl protons of the pinacol group (a sharp singlet).

-

¹³C NMR: The carbon spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation. The carbons of the pinacol group would also be evident.

Synthesis Protocol: Miyaura Borylation

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as the starting material and bis(pinacolato)diboron (B₂pin₂) as the boron source.

Causality Behind Experimental Choices

-

Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its high efficiency in coupling aryl halides with diboron reagents. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

-

Base: A weak base, typically potassium acetate (KOAc), is crucial. Stronger bases can lead to competitive side reactions, including the hydrolysis of the boronic ester product. KOAc is believed to facilitate the transmetalation step without promoting undesired pathways.

-

Solvent: Anhydrous and degassed aprotic polar solvents like dioxane or THF are used to ensure the stability of the catalyst and reagents, preventing decomposition due to water or oxygen.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) active catalyst and other sensitive reagents.

Step-by-Step Methodology

Starting Material: 2-Bromo-6-fluorophenol

Reagents:

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a flame-dried Schlenk flask, add 2-bromo-6-fluorophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Workflow for the synthesis of this compound via Miyaura Borylation.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Tocatinib Intermediate

A significant application of this compound is as a key intermediate in the synthesis of Tocatinib, a drug used in cancer therapy.[2] The following protocol outlines a representative Suzuki-Miyaura coupling reaction.

Rationale for Procedural Steps

-

Aryl Halide Partner: The choice of the aryl halide coupling partner is dictated by the target molecule's structure.

-

Catalyst and Ligand: A highly active palladium catalyst and a sterically demanding, electron-rich ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) are often required to couple sterically hindered ortho-substituted partners efficiently.

-

Base: A moderately strong base, such as potassium phosphate (K₃PO₄), is used to facilitate the transmetalation step. The choice of base can be critical and often requires optimization for specific substrates.

-

Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is commonly employed. The aqueous phase helps to dissolve the inorganic base and can accelerate the reaction rate.

Detailed Experimental Protocol

Coupling Partners:

-

This compound

-

A suitable aryl or heteroaryl halide (e.g., a substituted bromo-pyridine derivative for a Tocatinib precursor)

Reagents:

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene and water (degassed)

Procedure:

-

In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

-

Seal the flask, evacuate, and backfill with argon (repeat 3x).

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS or TLC until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired biaryl product.

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust. If dust is generated, use a respirator.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store under an inert atmosphere to prevent degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The Strategic Advantage of the 2-Fluoro-6-Hydroxyphenyl Moiety in Medicinal Chemistry

The specific substitution pattern of this compound offers several advantages for drug development professionals:

-

Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the adjacent hydroxyl group, influencing its hydrogen bonding capabilities and overall lipophilicity of the final molecule. This can be a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The ortho-substituents can introduce steric hindrance that restricts the rotation around the newly formed biaryl bond. This conformational constraint can lock the final molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

-

Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Unique Interactions: The hydroxyl group can serve as a key hydrogen bond donor or acceptor, forming crucial interactions with the target protein. The adjacent fluorine can modulate the acidity of the phenol, further fine-tuning these interactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of their target compounds. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective application in the development of new therapeutics.

References

A Guide to the Synthesis of Arylboronic Esters via Grignard Reagents: Mechanism, Protocol, and Field-Tested Insights

Executive Summary

Arylboronic acids and their ester derivatives are foundational pillars in modern synthetic chemistry, most notably for their indispensable role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Among the various synthetic routes, the reaction of an electrophilic borate ester with a nucleophilic aryl Grignard reagent remains one of the most direct, robust, and scalable methods for their preparation. This guide provides an in-depth exploration of this transformation, moving beyond a simple recitation of steps to dissect the underlying chemical principles, critical process parameters, and field-proven strategies for maximizing yield and purity. We will focus on the use of modern, sterically-hindered borate esters that mitigate common side reactions and offer a more controlled and efficient process suitable for both academic research and industrial drug development.

Introduction: The Strategic Importance of Arylboronic Esters

The utility of arylboronic esters stems from their unique combination of stability, functional group tolerance (in subsequent reactions), and reactivity profile. Unlike their corresponding boronic acids, the ester variants, particularly pinacol esters, are generally crystalline, stable to air and moisture, and amenable to standard purification techniques like column chromatography.[3][4] The conversion of readily available aryl halides into these valuable synthetic intermediates via Grignard chemistry provides a cost-effective and powerful tool for constructing complex molecular architectures. While newer methods involving direct C-H borylation have emerged, the Grignard pathway offers distinct advantages in terms of regiocontrol, as the position of the boron moiety is precisely dictated by the initial placement of the halogen on the aromatic ring.[2][5]

The Core Reaction: A Mechanistic Dissection

The synthesis is a two-stage process: the formation of the Grignard reagent, followed by its reaction with a suitable boron electrophile. Understanding the mechanism of the second stage is critical to appreciating the nuances of protocol design and reagent selection.

Stage 1: Grignard Reagent Formation